Pyochelin II
Beschreibung
Overview of Pyochelin as a Microbial Siderophore
Pyochelin is a secondary metabolite produced by the opportunistic pathogen Pseudomonas aeruginosa and other related bacterial species. microbiologyresearch.org It functions as a siderophore, a small, high-affinity iron-chelating compound secreted by microorganisms to scavenge for iron in environments where it is scarce. nih.govnih.gov Iron is an essential nutrient for most forms of life, crucial for processes like electron transfer and DNA synthesis. nih.gov However, in aerobic environments and within hosts, iron is often present in highly insoluble forms or sequestered by proteins, limiting its bioavailability to concentrations as low as 10⁻¹⁸ M, far below what bacteria require for growth. nih.govnih.gov
To overcome this limitation, P. aeruginosa synthesizes and secretes pyochelin, which binds to ferric iron (Fe³⁺) in the extracellular environment. nih.gov The resulting pyochelin-iron complex is then recognized by a specific outer membrane transporter, FptA, and actively transported into the bacterial cell. nih.govasm.org Pyochelin is one of two major siderophores produced by P. aeruginosa, the other being pyoverdine. rsc.org While pyoverdine has a significantly higher affinity for iron, pyochelin plays a crucial role in iron acquisition and is implicated in the bacterium's virulence. nih.govbohrium.com The biosynthesis of pyochelin is a complex process involving the condensation of salicylic (B10762653) acid and two molecules of cysteine. ebi.ac.uknih.gov This synthesis pathway results in a molecule with multiple chiral centers, leading to the existence of several stereoisomers. microbiologyresearch.org
Stereochemical Characterization of Pyochelin Diastereomers
Pyochelin possesses three chiral centers, which gives rise to different stereoisomers. These isomers are categorized as diastereomers and enantiomers, each with distinct spatial arrangements and, consequently, different biological activities. The molecule exists in solution as a mixture of two easily interconvertible diastereoisomers. ebi.ac.ukresearchgate.net
Defining Pyochelin I (4′R, 2″R, 4″R) and Pyochelin II (4′R, 2″S, 4″R)
The two primary diastereomers produced by Pseudomonas aeruginosa are designated as Pyochelin I and this compound. nih.gov They differ in the stereochemical configuration at the C2″ position. researchgate.net Pyochelin I is the major form produced and has the absolute configuration (4′R, 2″R, 4″R). microbiologyresearch.orgnih.govresearchgate.net this compound is the minor component and possesses the (4′R, 2″S, 4″R) configuration. microbiologyresearch.orgnih.govresearchgate.net Although they are interconvertible, research indicates that only Pyochelin I has been observed to bind ferric iron effectively. microbiologyresearch.orgresearchgate.net
| Compound | Stereochemical Configuration | Producing Organism (Example) |
| Pyochelin I | (4′R, 2″R, 4″R) | Pseudomonas aeruginosa |
| This compound | (4′R, 2″S, 4″R) | Pseudomonas aeruginosa |
Distinct Enantiomeric Forms: Enantio-Pyochelin I and Enantio-Pyochelin II
In addition to the diastereomers produced by P. aeruginosa, a distinct set of enantiomeric forms is synthesized by other bacteria, such as Pseudomonas fluorescens CHA0. ebi.ac.uknih.gov These are the optical antipodes of pyochelin and are collectively termed enantio-pyochelin. nih.gov Similar to pyochelin, enantio-pyochelin exists as a mixture of two diastereomers. acs.org
Enantio-Pyochelin I has the absolute configuration (4′S, 2″S, 4″S), making it the mirror image of Pyochelin I. acs.org Correspondingly, Enantio-Pyochelin II has the (4′S, 2″R, 4″S) configuration, the mirror image of this compound. acs.org This stereochemical opposition arises from the biosynthetic pathway; in P. fluorescens, the first cysteine residue used is in the L-configuration and the second is D-cysteine, the reverse of the process in P. aeruginosa. ebi.ac.uk
| Compound | Stereochemical Configuration | Producing Organism (Example) |
| Enantio-Pyochelin I | (4′S, 2″S, 4″S) | Pseudomonas fluorescens |
| Enantio-Pyochelin II | (4′S, 2″R, 4″S) | Pseudomonas fluorescens |
Significance of this compound Stereochemistry in Biological Functionality
The specific stereochemistry of pyochelin isomers is critical for their biological function, particularly in iron uptake and gene regulation, which are highly stereospecific processes. ebi.ac.uk The producing organism has evolved systems that can recognize its native siderophore while excluding those produced by competing bacteria.
Pseudomonas aeruginosa utilizes its outer membrane receptor, FptA, to specifically recognize and transport the ferri-pyochelin complex (iron-bound pyochelin). microbiologyresearch.orgmicrobiologyresearch.org This receptor-ligand interaction is highly selective; FptA does not effectively bind or transport iron-loaded enantio-pyochelin. microbiologyresearch.org Conversely, Pseudomonas fluorescens employs its own specific receptor, FetA, which recognizes and transports ferri-enantio-pyochelin but not ferri-pyochelin. microbiologyresearch.orgmicrobiologyresearch.org Consequently, pyochelin cannot promote growth in P. fluorescens, and enantio-pyochelin is not functional in P. aeruginosa. ebi.ac.uknih.gov
This stereospecificity extends to the regulation of the siderophore's own biosynthesis genes. unil.ch In both organisms, a transcriptional regulator protein called PchR is activated by the binding of the cognate siderophore-iron complex in the cytoplasm. ebi.ac.uk The PchR protein in P. aeruginosa is activated by pyochelin, leading to the upregulation of pyochelin biosynthesis and transport genes. unil.ch However, it does not respond to enantio-pyochelin. The PchR homolog in P. fluorescens is similarly specific to its native enantio-pyochelin. unil.ch
While this compound is a naturally occurring diastereomer, research suggests its role in iron binding is minimal compared to Pyochelin I. microbiologyresearch.orgresearchgate.net The biological system of P. aeruginosa is primarily geared towards the recognition and transport of the Pyochelin I-iron complex. The stereochemistry at the C2" position, which distinguishes Pyochelin I from this compound, is therefore a crucial determinant of the molecule's ability to function as an effective siderophore. The specificity of these interactions at the levels of both membrane transport and transcriptional regulation underscores the evolutionary importance of stereochemistry in microbial competition and survival. ebi.ac.ukunil.ch
Structure
3D Structure
Eigenschaften
CAS-Nummer |
164104-32-9 |
|---|---|
Molekularformel |
C14H16N2O3S2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
(2S,4R)-2-[(4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C14H16N2O3S2/c1-16-10(14(18)19)7-21-13(16)9-6-20-12(15-9)8-4-2-3-5-11(8)17/h2-5,9-10,13,17H,6-7H2,1H3,(H,18,19)/t9-,10+,13+/m1/s1 |
InChI-Schlüssel |
NYBZAGXTZXPYND-NRUUGDAUSA-N |
Isomerische SMILES |
CN1[C@@H](CS[C@H]1[C@H]2CSC(=N2)C3=CC=CC=C3O)C(=O)O |
Kanonische SMILES |
CN1C(CSC1C2CSC(=N2)C3=CC=CC=C3O)C(=O)O |
Herkunft des Produkts |
United States |
Enzymatic and Genetic Mechanisms of Pyochelin Ii Biosynthesis
Nonribosomal Peptide Synthetase (NRPS) Assembly Line for Pyochelin Biogenesis
The synthesis of pyochelin relies heavily on the action of nonribosomal peptide synthetases (NRPSs), which are large, multidomain enzymes that assemble peptides independently of the ribosomal machinery rsc.orgnih.govnih.govbiorxiv.orgoup.com. These enzymes operate in a modular fashion, with each module typically responsible for the activation, modification, and condensation of a specific amino acid or precursor molecule rsc.orgbiorxiv.orgoup.com. The pyochelin NRPS system involves several key enzymes, including the NRPS proteins PchE and PchF, alongside accessory enzymes and tailoring proteins rsc.orgnih.govnih.govresearchgate.netnih.govresearchgate.net.
Modular Architecture and Domain Organization of NRPSs in Pyochelin Synthesis
Pyochelin is constructed from one molecule of salicylate (B1505791) and two molecules of cysteine nih.govnih.govresearchgate.netnih.govmdpi.com. This synthesis requires a series of enzymatic steps, with PchE and PchF acting as the core NRPS components. These enzymes exhibit a modular organization, where individual domains within the proteins perform specific catalytic functions.
PchE: This NRPS enzyme is involved in the initiation and first elongation steps. Its domain architecture includes an aryl carrier protein (ArCP) for salicylate binding, an adenylation (A) domain for activating the first cysteine, a peptidyl carrier protein (PCP) domain to tether the activated cysteine, a condensation (C) domain for forming the initial peptide bond, and an epimerase (E) domain that modifies the stereochemistry of the cysteine residue rsc.orgnih.govcore.ac.ukuniprot.org. PchE's structure can be described as PCP-Cy-A-(E)-A-PCP, where Cy denotes a cyclization function often associated with the condensation domain rsc.org.
PchF: This NRPS enzyme handles the second elongation and termination steps. It contains an adenylation (A) domain for activating the second cysteine, a peptidyl carrier protein (PCP) domain, a condensation (C) domain for forming the second thiazoline (B8809763) ring, a methyltransferase (MT) domain for modifying the final product, and a thioesterase (TE) domain for releasing the completed pyochelin molecule rsc.orgcore.ac.ukasm.orguniprot.org. The MT domain in PchF is often described as "stuffed," indicating its integration within the adenylation domain rsc.orguniprot.org.
Functional Roles of Core Biosynthetic Enzymes (PchD, PchE, PchF, PchG)
The core enzymes responsible for building the pyochelin molecule include PchD, PchE, PchF, and PchG, each playing a distinct and vital role in the biosynthetic pathway.
PchD: This enzyme functions as a stand-alone adenylation domain. Its primary role is to activate salicylate by forming salicyl-AMP, which is then transferred to the carrier domain of PchE, initiating the NRPS assembly line nih.govresearchgate.netmdpi.comnih.govuniprot.orgebi.ac.ukuniprot.orgacs.orgresearchgate.net.
PchE: As described above, PchE loads the activated salicylate and the first molecule of L-cysteine onto its carrier domains. It then catalyzes the condensation of salicylate with cysteine, followed by cyclization and epimerization, to produce a hydroxyphenyl-thiazoline intermediate rsc.orgnih.govnih.govnih.govnih.govmdpi.comcore.ac.ukuniprot.orgasm.orgacs.org. The epimerase domain within PchE converts the L-cysteine to its D-stereoisomer, which is crucial for the final pyochelin structure rsc.orgnih.govcore.ac.uk.
PchF: This NRPS enzyme accepts the hydroxyphenyl-thiazoline intermediate from PchE and the second activated L-cysteine. It catalyzes the condensation of these components to form a second thiazoline ring rsc.orgnih.govnih.govmdpi.comcore.ac.ukasm.orguniprot.org. Following the action of PchG, PchF's integrated methyltransferase domain adds a methyl group, and its C-terminal thioesterase domain cleaves the final pyochelin molecule from the enzyme rsc.orgmdpi.comcore.ac.ukasm.orguniprot.org.
PchG: This enzyme is a standalone tailoring protein that functions as a reductase. It specifically reduces the second thiazoline ring formed by PchF to a thiazolidine (B150603) ring, a necessary modification for the final pyochelin structure nih.govmdpi.comcore.ac.ukasm.orgnih.govresearchgate.net. This reduction is NADPH-dependent asm.orgnih.gov.
Accessory Enzyme Contributions (PchA, PchB)
Before the NRPS machinery can act, the aromatic precursor, salicylate, must be synthesized. This process involves two accessory enzymes: PchA and PchB.
PchA: This enzyme is an isochorismate synthase (ICS). It catalyzes the initial step in salicylate biosynthesis, converting chorismate into isochorismate nih.govresearchgate.netmdpi.comnih.govmdpi.comcapes.gov.bruniprot.orgresearchgate.net. PchA is considered the rate-limiting enzyme in the formation of salicylate nih.govcapes.gov.br.
PchB: This enzyme functions as an isochorismate pyruvate-lyase (IPL). It converts isochorismate into salicylate and pyruvate (B1213749), completing the synthesis of the aromatic precursor for pyochelin nih.govresearchgate.netmdpi.commdpi.commdpi.comresearchgate.netebi.ac.uk. PchB also exhibits some chorismate mutase activity, though its primary role is in salicylate production ebi.ac.uk.
PchC: A type II thioesterase, PchC plays a role in optimizing pyochelin production by removing incorrectly loaded or activated molecules from the peptidyl carrier protein (PCP) domains of PchE and PchF. This "editing" function helps prevent the accumulation of aberrant intermediates nih.govnih.govmdpi.comresearchgate.net.
Substrate Incorporation and Stereospecific Tailoring during Pyochelin Formation
The biosynthesis of pyochelin involves the precise incorporation of its precursor molecules and subsequent stereospecific modifications to yield the final siderophore.
Salicylate Derivation Pathway from Chorismate
The synthesis of the aromatic component of pyochelin begins with chorismate, a central intermediate in the shikimate pathway nih.govresearchgate.netacs.orgmdpi.comnih.govmdpi.comcapes.gov.bruniprot.orgresearchgate.net. The pathway proceeds as follows:
Chorismate to Isochorismate: PchA catalyzes the conversion of chorismate to isochorismate nih.govresearchgate.netmdpi.comnih.govmdpi.comcapes.gov.bruniprot.org.
Isochorismate to Salicylate: PchB then converts isochorismate into salicylate and pyruvate nih.govresearchgate.netmdpi.commdpi.commdpi.comresearchgate.netebi.ac.uk.
Salicylate is subsequently activated by PchD and loaded onto the NRPS enzyme PchE, marking the start of the peptide assembly process nih.govresearchgate.netmdpi.comnih.govuniprot.orgebi.ac.ukuniprot.orgacs.orgresearchgate.net.
Cysteine Loading and Thiazoline Ring Cyclization
Pyochelin requires two molecules of L-cysteine, which are sequentially incorporated and modified by the NRPS machinery.
First Cysteine Incorporation: L-cysteine is activated by PchE and loaded onto its PCP domain. PchE then catalyzes the condensation of salicylate with this activated cysteine. This is followed by dehydrative cyclization and epimerization, forming a hydroxyphenyl-thiazoline intermediate. The epimerase domain within PchE converts the L-cysteine to its D-stereoisomer, a critical step for the final pyochelin structure rsc.orgnih.govmdpi.comcore.ac.ukacs.org.
Second Cysteine Incorporation: The second molecule of L-cysteine is activated by PchF and loaded onto its PCP domain. PchF then catalyzes the condensation of the hydroxyphenyl-thiazoline intermediate with this second cysteine, forming a second thiazoline ring rsc.orgnih.govnih.govmdpi.comcore.ac.ukasm.orguniprot.org.
Tailoring and Release: The intermediate containing two thiazoline rings undergoes further modifications. PchG, a reductase, reduces the second thiazoline ring to a thiazolidine ring nih.govmdpi.comcore.ac.ukasm.orgnih.govresearchgate.net. Subsequently, a methyltransferase domain integrated within PchF methylates the thiazolidine nitrogen rsc.orgcore.ac.ukuniprot.org. Finally, the thioesterase domain of PchF cleaves the completed pyochelin molecule from the enzyme, releasing it for export and iron sequestration nih.govmdpi.comcore.ac.ukasm.orguniprot.org.
Data Tables
Table 1: Key Enzymes in Pyochelin Biosynthesis
| Enzyme Name | Gene | Primary Function | Associated Pathway Step | Key Citations |
| Isochorismate Synthase | pchA | Converts chorismate to isochorismate | Salicylate Derivation (Step 1) | nih.govresearchgate.netmdpi.comnih.govmdpi.comcapes.gov.bruniprot.orgresearchgate.net |
| Isochorismate Pyruvate-Lyase | pchB | Converts isochorismate to salicylate | Salicylate Derivation (Step 2) | nih.govresearchgate.netmdpi.commdpi.commdpi.comresearchgate.netebi.ac.uk |
| Salicylate Adenylating Enzyme | pchD | Activates salicylate and loads it onto PchE | Salicylate Activation/Loading | nih.govresearchgate.netmdpi.comnih.govuniprot.orgebi.ac.ukuniprot.orgacs.orgresearchgate.net |
| NRPS (Initiation/Elongation) | pchE | Loads salicylate and first L-cysteine; catalyzes condensation, cyclization, and epimerization | First Cysteine Incorporation & Thiazoline Formation | rsc.orgnih.govnih.govnih.govresearchgate.netnih.govmdpi.comcore.ac.ukuniprot.orgasm.orgacs.orgacs.orguniprot.org |
| NRPS (Elongation/Termination) | pchF | Loads second L-cysteine; catalyzes condensation, cyclization, reduction, and methylation | Second Cysteine Incorporation & Final Modifications | rsc.orgnih.govnih.govresearchgate.netnih.govmdpi.comcore.ac.ukasm.orguniprot.orgresearchgate.netacs.org |
| Thioesterase | pchC | Removes mischarged molecules from PCP domains | Editing/Optimization | nih.govnih.govmdpi.comresearchgate.net |
| Reductase | pchG | Reduces the second thiazoline ring to a thiazolidine | Tailoring/Modification | nih.govmdpi.comcore.ac.ukasm.orgnih.govresearchgate.net |
Table 2: NRPS Module Domains in Pyochelin Synthesis
| NRPS Enzyme | Module Type | Key Domains | Primary Catalytic Function | Citations |
| PchE | Initiation/Elongation | ArCP, A, PCP, C, E (Epimerase) | Loads salicylate & first L-cysteine; catalyzes condensation, cyclization, and epimerization to form the first thiazoline ring. | rsc.orgnih.govcore.ac.ukuniprot.org |
| PchF | Elongation/Termination | A, PCP, C, MT (Methyltransferase), TE (Thioesterase) | Loads second L-cysteine; catalyzes condensation & cyclization to form the second thiazoline ring, reduction (via PchG), N-methylation, and releases final product. | rsc.orgcore.ac.ukasm.orguniprot.org |
Transport Systems and Metallophore Interactions of Pyochelin
Active Transport of Pyochelin-Metal Complexes
The active transport of pyochelin, particularly in its iron-chelated form (ferripyochelin or PCH-Fe³⁺), is a multi-stage process initiated by specific receptors on the bacterial surface and completed by permeases in the inner membrane.
FptA is the principal outer membrane receptor responsible for recognizing and binding ferripyochelin, facilitating its translocation across the outer membrane into the periplasm mdpi.compsu.educreativebiolabs.netuniprot.orgasm.org. As a TonB-dependent transporter, FptA possesses a characteristic 22-stranded β-barrel structure, occluded by an N-terminal plug domain mdpi.compsu.eduasm.org. FptA exhibits broad metal specificity at the binding stage, capable of interacting with pyochelin complexed with various metal ions, including Fe³⁺, Co²⁺, Ni²⁺, Ga³⁺, Zn²⁺, and others nih.govasm.orgasm.orgnih.govnih.govresearchgate.net. The binding affinity of pyochelin-Fe³⁺ to FptA is notably high, reported at 10 nM nih.govasm.org. However, the subsequent transport process mediated by FptA demonstrates a pronounced selectivity, primarily favoring the uptake of Fe³⁺ nih.govasm.orgasm.orgnih.govcapes.gov.br. While FptA can bind to pyochelin complexes with Ni²⁺, Co²⁺, and Ga³⁺, their transport rates are significantly reduced, being 23- to 35-fold lower than that of Fe³⁺ nih.govasm.orgnih.govcapes.gov.br. FptA also serves as a receptor for other molecules, such as pyocin S5 and certain bacteriophages mdpi.com.
Upon reaching the periplasm, the ferripyochelin complex is transported across the inner membrane into the bacterial cytoplasm by the permease FptX psu.eduasm.orgnih.govresearchgate.netmicrobiologyresearch.orgresearchgate.netnih.govasm.org. FptX is characterized as a single-subunit, proton motive force-dependent permease, representing a novel class of siderophore transporters mdpi.comasm.orgnih.govasm.orgnih.gov. Its role is crucial for the accumulation of iron within the cell. The transport efficiency of FptX for PCH-Fe³⁺ is reported to be around 50%, indicating that other inner membrane transport systems may also contribute to the complete uptake of ferripyochelin asm.orgnih.govresearchgate.net. FptX recognizes PCH-Fe³⁺ with a high affinity, estimated at 0.6 ± 0.2 nM nih.govresearchgate.net.
Interactions with Diverse Metal Ions and Transport Selectivity
Pyochelin's capacity to chelate a variety of metal ions, coupled with the selective nature of its uptake pathway, suggests a broader role in cellular metal management beyond iron acquisition.
Pyochelin exhibits a strong affinity for ferric iron (Fe³⁺), with a binding affinity of 10 nM nih.govasm.org, which is central to its primary function in iron scavenging. In addition to iron, pyochelin can chelate other metal ions, including Co²⁺, Ni²⁺, and Ga³⁺, albeit with varying affinities nih.govnih.govnih.govu-strasbg.frasm.orggu.segu.se. While FptA can bind pyochelin complexes with these metals, the subsequent energy-dependent transport into the cell is notably less efficient for Co²⁺, Ni²⁺, and Ga³⁺ compared to Fe³⁺ nih.govasm.orgnih.govcapes.gov.br. For instance, the uptake rates for Co²⁺, Ga³⁺, and Ni²⁺ are 23- to 35-fold lower than those observed for Fe³⁺ nih.govasm.orgnih.govcapes.gov.br. Pyochelin's interaction with Zn²⁺ is also significant; it chelates Zn²⁺ with a high affinity (pZn = 11.8 at pH 7.4) to form 1:2 (M²⁺/PCH) complexes. However, FptA's transport selectivity prevents the import of these complexes into the cell nih.gov.
The pyochelin-mediated metal ion uptake system demonstrates the highest efficiency for Fe³⁺ nih.govasm.orgnih.govcapes.gov.br. While pyochelin can form complexes with other metals such as Co²⁺, Ni²⁺, and Ga³⁺, their transport and subsequent accumulation within P. aeruginosa are substantially less efficient nih.govasm.orgnih.govcapes.gov.br. Studies indicate that FptA facilitates the transport and accumulation of PCH-Co²⁺ and PCH-Ni²⁺ complexes at rates considerably lower than those for Fe³⁺ nih.gov. This selective uptake mechanism ensures that the bacterium prioritizes iron acquisition while potentially utilizing other metal-siderophore complexes for distinct cellular roles or to mitigate metal toxicity.
Potential Roles of PchH and PchI in Pyochelin Export and Metal Homeostasis
The genes pchH and pchI encode components of an ABC transporter system that may be involved in pyochelin export and metal homeostasis asm.orgresearchgate.netresearchgate.netplos.orgresearchgate.netnih.govplos.orgacs.org. These proteins, PchH and PchI, are thought to form a heterodimeric ABC transporter asm.orgresearchgate.netplos.org. While null mutations in pchH and pchI have not been found to alter pyochelin production or secretion into the culture supernatant in P. aeruginosa researchgate.netnih.govplos.orgacs.org, they have been implicated in the uptake of PCH-Fe³⁺ and PQS-Fe³⁺ asm.orgresearchgate.net. Specifically, PchHI, alongside FptX and FepBCDG, are identified as inner membrane transporters involved in PCH-Fe³⁺ uptake asm.orgnih.govresearchgate.net. Their contribution to the autoregulatory loop mediated by the regulator PchR appears minimal researchgate.net. Furthermore, mutations in pchH and pchI have been linked to reduced virulence in C. elegans models, suggesting roles that might be independent of direct pyochelin export plos.orgresearchgate.net. The precise mechanisms by which PchH and PchI contribute to metal homeostasis or export are subjects of ongoing research, with some evidence suggesting a role in siderophore-free iron uptake researchgate.net.
Regulatory Control of Pyochelin Ii Production and Metabolism
Transcriptional Regulation by Environmental Iron Availability
Environmental iron concentration is the primary cue dictating the expression of genes involved in iron acquisition, including those responsible for pyochelin biosynthesis.
The Ferric Uptake Regulator (Fur) protein is a master transcriptional repressor of iron homeostasis in Pseudomonas aeruginosa asm.orgnih.gov. Under iron-rich conditions, Fur binds to specific DNA sequences known as "iron boxes" located in the promoter regions of target genes. This binding event leads to the repression of gene expression.
Fur directly represses the transcription of pyochelin biosynthesis operons, specifically pchDCBA and pchEFGHI, when iron is abundant mdpi.comresearchgate.net. Furthermore, Fur exerts indirect control over pyochelin synthesis by repressing the transcription of small regulatory RNAs (sRNAs) such as PrrF1, PrrF2, and PrrH mdpi.comresearchgate.net. The sRNA PrrH, formed from PrrF1 and PrrF2, can bind to the mRNA of the pyochelin synthesis gene pchE, thereby inhibiting its translation and consequently reducing pyochelin production mdpi.comresearchgate.net. This dual mechanism—direct repression of biosynthetic genes and indirect repression via sRNAs—ensures that pyochelin synthesis is minimized when iron is not limiting.
In contrast to Fur's repressive role under iron-replete conditions, the transcriptional regulator PchR plays a crucial role in activating pyochelin biosynthesis under iron-limiting conditions mdpi.comasm.org. PchR belongs to the AraC-type family of transcriptional regulators and functions as a key sensor and activator for the pyochelin pathway mdpi.com.
The perception of pyochelin as an intracellular signal, likely in its iron-loaded form (ferripyochelin), is essential for PchR's regulatory activity nih.gov. Extracellular pyochelin is taken up by the cell, and once inside, it binds to PchR, triggering a conformational change that enables PchR to activate the transcription of pyochelin biosynthesis genes (pchDCBA) and the gene encoding the outer membrane receptor for ferripyochelin, fptA nih.govpsu.edunih.govasm.org. This process constitutes a positive autoregulatory feedback loop, ensuring sufficient production of both the siderophore and its uptake machinery when iron is scarce mdpi.comnih.govasm.org.
Notably, PchR also exhibits autorepressive activity, negatively regulating its own expression asm.org. This autorepression is modulated by the presence of pyochelin; PchR represses fptA expression in the absence of pyochelin but activates it in its presence asm.org. The precise binding sites for PchR have been identified in the promoter regions of target genes, such as the pchR-pchDCBA intergenic region, where it is essential for inducing pchDCBA and repressing pchR nih.gov.
Quorum Sensing and Inter-Siderophore Signaling Networks
Pyochelin production is not an isolated event but is integrated into broader cellular communication networks, particularly with the Pseudomonas Quinolone Signal (PQS) system.
The Pseudomonas Quinolone Signal (PQS) system, a key quorum-sensing mechanism in P. aeruginosa, significantly influences pyochelin production mdpi.comresearchgate.net. PQS, a signaling molecule, can induce the expression of pyochelin synthesis-related genes mdpi.com. Specifically, the addition of PQS to bacterial cultures leads to the upregulation of several pyochelin synthesis genes, including pchA, pchB, pchC, pchD, pchE, pchM, and pchG mdpi.com. This cross-talk suggests that PQS may act as a co-activator or signal amplifier for pyochelin biosynthesis, particularly under conditions that favor both quorum sensing and iron acquisition.
Furthermore, PQS and pyochelin share common transport pathways. The PQS-Fe3+ complex utilizes the outer membrane receptor FptA (also known as the ferripyochelin receptor) and porin OprF for cellular entry mdpi.comnih.govnih.govbiorxiv.org. Inner membrane transporters such as FptX, PchHI, and FepBCDG are also involved in the uptake of both PQS-Fe3+ and pyochelin-Fe3+ nih.gov. This shared transport infrastructure highlights a functional integration between these two vital systems for iron acquisition and signaling nih.gov.
Pseudomonas aeruginosa produces multiple siderophores, with pyoverdine being the predominant one, characterized by higher iron affinity and greater production levels compared to pyochelin mdpi.comasm.orgnih.gov. Under severe iron limitation, pyochelin may be produced first, potentially as an initial response, before the bacterium escalates pyoverdine production mdpi.com. However, pyoverdine is generally considered the primary siderophore, essential for establishing infection and contributing more significantly to virulence asm.orgpnas.org.
The hierarchy of iron uptake systems in promoting lethal disease in a mouse model places pyoverdine above pyochelin, which in turn is more critical than ferrous iron uptake or heme uptake asm.org. This suggests a clear prioritization, with pyoverdine being the main driver of iron acquisition and virulence under iron-scarce conditions, while pyochelin serves a complementary role.
Ecological and Pathogenic Roles of Pyochelin
Interspecies Chemical Communication and Competitive Dynamics
Microbial communities are complex ecosystems where species constantly interact through chemical signaling and competition for resources. Siderophores, like Pyochelin, are central to these interactions, mediating not only nutrient acquisition but also communication and competitive strategies.
Enzymatic Inactivation Strategies by Competitor Microbes (e.g., Methylation of Pyochelin by Staphylococcus aureus)
In polymicrobial infections, such as those involving Pseudomonas aeruginosa and Staphylococcus aureus, competitive interactions are common, with P. aeruginosa often outcompeting S. aureus under standard laboratory conditions nih.govbiorxiv.org. However, S. aureus has evolved a sophisticated counter-strategy to enhance its fitness during co-infections by actively inactivating Pyochelin nih.govresearchgate.netnih.gov.
This inactivation is achieved through enzymatic methylation of Pyochelin, mediated by the enzyme staphylococcal pyochelin methyltransferase (Spm) nih.govresearchgate.netnih.govfems-microbiology.org. The methylation process significantly alters Pyochelin's functionality:
Abolition of Siderophore Activity: Methylation disrupts Pyochelin's ability to bind iron, thereby negating its primary role as a siderophore for P. aeruginosa nih.govresearchgate.netnih.gov.
Reduction of Intracellular ROS Production: Pyochelin can induce intracellular reactive oxygen species (ROS) in S. aureus. Methylation of Pyochelin by Spm reduces this ROS-inducing effect, potentially mitigating cellular damage to S. aureus nih.govresearchgate.netnih.gov.
Research conducted in a murine wound co-infection model demonstrated the critical importance of this mechanism. An S. aureus mutant lacking the Spm enzyme showed significantly reduced fitness compared to its wild-type counterpart when co-infecting with P. aeruginosa nih.govresearchgate.netnih.gov. This finding highlights that Spm-mediated Pyochelin methylation is a key adaptation that confers a competitive advantage to S. aureus in polymicrobial settings nih.govresearchgate.netnih.gov. Pyochelin II, being a diastereomer of Pyochelin, is subject to these same inactivation mechanisms, contributing to the complex chemical warfare between these bacterial species.
| Interacting Microbes | Pyochelin's Role | Outcome/Effect | Supporting Evidence |
| Pseudomonas aeruginosa vs. Staphylococcus aureus | Iron acquisition, Competitive inhibition | P. aeruginosa typically outcompetes S. aureus; S. aureus inactivates Pyochelin to gain fitness. | nih.govbiorxiv.orgresearchgate.netfrontiersin.orgfrontiersin.org |
| Pseudomonas aeruginosa vs. Bacillus velezensis | Infochemical, Competitor recognition | B. velezensis mobilizes secondary metabolites upon Pyochelin perception, indicating signaling and competitor identification. | researchgate.netoup.comnih.gov |
| Competitor Microbe | Target Molecule | Inactivation Mechanism | Key Enzyme | Functional Consequences | Supporting Evidence |
| Staphylococcus aureus | Pyochelin / this compound | Methylation | Spm (staphylococcal pyochelin methyltransferase) | Loss of siderophore activity, Reduced intracellular ROS production, Increased S. aureus fitness in co-infection | nih.govresearchgate.netnih.govfems-microbiology.org |
Compound Names:
this compound
Advanced Methodologies for Pyochelin Ii Research
High-Resolution Spectroscopic and Mass Spectrometric Techniques for Stereochemical and Metabolomic Analysis
High-resolution spectroscopic and mass spectrometric methods are indispensable for the structural and functional characterization of Pyochelin II. These techniques allow for the precise determination of its stereoisomers, sensitive detection in complex biological matrices, and comprehensive analysis of its metabolic context.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical analysis of this compound. Pyochelin exists as two interconverting diastereoisomers, Pyochelin I (4’R, 2”R, 4”R) and this compound (4’R, 2”S, 4”R), which differ in the configuration at the C2” position of the second thiazolidine (B150603) ring. nih.gov
¹H NMR spectroscopy has been instrumental in confirming the structure of synthetic pyochelin by comparing its spectral data with that of the natural product. nih.gov The ability to distinguish between diastereomers is critical, as they can exhibit different biological activities. For instance, neopyochelin, a stereoisomeric by-product of pyochelin synthesis, demonstrated lower biological activity in iron transport assays compared to pyochelin. nih.gov The structural determination of these isomers often involves a combination of techniques, including mass spectrometry, thin-layer chromatography, polarimetry, and chiral High-Performance Liquid Chromatography (HPLC), in addition to NMR. nih.gov
Advanced NMR techniques, such as those performed at very high magnetic fields (e.g., 1 GHz), allow for the complete assignment of ¹H, ¹³C, and ³¹P signals, confirming the primary structure and enabling the identification and quantification of all diastereomers in a mixture. chemrxiv.org While the primary application of these advanced methods has been demonstrated for therapeutic oligonucleotides, the principles are directly applicable to the characterization of complex mixtures of microbial natural products like this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Untargeted Metabolomics
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the detection and quantification of this compound in complex biological samples. This method is particularly valuable for untargeted metabolomics studies, which aim to comprehensively analyze the small molecule metabolites present in a biological system.
Untargeted LC-MS metabolomics has been successfully employed to differentiate between virulent and avirulent clinical strains of Pseudomonas aeruginosa. nih.govnih.gov In these studies, virulence-associated secondary metabolites, including pyochelin, were found to be significantly upregulated in virulent strains. nih.govnih.gov This highlights the role of this compound in the pathogenicity of P. aeruginosa.
Furthermore, LC-MS/MS has been developed for the quantitative analysis of pyochelin in human sputum samples from cystic fibrosis patients, providing a valuable tool for studying its role in chronic infections. gavinpublishers.com This sensitive analytical approach allows for the detection of pyochelin even when the abundance of P. aeruginosa is not high, suggesting its potential as a biomarker for infection. gavinpublishers.com LC-MS has also been crucial in investigating the iron-chelating properties of pyochelin diastereomers, demonstrating that only one of the two diastereomers is capable of binding Fe(III). nih.gov
The data generated from these untargeted metabolomics studies can be used to build statistical models, such as random forest models, to classify bacterial strains based on their virulence phenotype with a high degree of accuracy. nih.govnih.gov
Table 1: Application of LC-MS/MS in this compound Research
| Application | Key Findings | References |
|---|---|---|
| Virulence Phenotyping | Pyochelin is significantly upregulated in virulent strains of P. aeruginosa. | nih.govnih.gov |
| Biomarker Discovery | A sensitive LC/MS/MS method was developed to quantify pyochelin in human sputum. | gavinpublishers.com |
| Stereoisomer Analysis | Demonstrated that only one of the two pyochelin diastereomers chelates Fe(III). | nih.gov |
| Metabolic Profiling | Untargeted metabolomics revealed pronounced metabolic divergence between virulent and avirulent strains. | nih.govnih.gov |
UV-Visible and Fluorescence Spectroscopy for Detection and Binding Studies
UV-Visible and fluorescence spectroscopy are fundamental techniques for the detection of this compound and the characterization of its metal-binding properties. nih.gov Pyochelin is a fluorescent siderophore, and this intrinsic property is exploited for its detection and for studying its interactions with various metal ions. nih.gov
The fluorescence of pyochelin is quenched upon binding to iron (Fe³⁺), a phenomenon that can be used to quantify its iron-binding capacity. nih.govnih.gov Fluorescence titration experiments, where the emission spectrum is recorded after successive additions of a metal ion solution, have been used to demonstrate the quenching of pyochelin's fluorescence by Fe(III). nih.gov These studies have also shown that pyochelin can chelate a wide range of other metal ions, including Ag⁺, Al³⁺, Cd²⁺, Co²⁺, Cr²⁺, Cu²⁺, Eu³⁺, Ga³⁺, Hg²⁺, Mn²⁺, Ni²⁺, Pb²⁺, Sn²⁺, Tb³⁺, Tl⁺, and Zn²⁺, albeit with lower affinities compared to Fe³⁺. nih.govresearchgate.net
UV-Visible spectroscopy is also employed to study the formation of pyochelin-metal complexes. Titration of an FeCl₃ solution with pyochelin results in spectral changes that can be analyzed to determine the stoichiometry of the complex, which has been reported to be a 2:1 pyochelin-Fe(III) complex. researchgate.netrsc.org These spectroscopic methods are essential for understanding the coordination chemistry of this compound and its ability to interact with various biologically relevant metals. rsc.org
Table 2: Spectroscopic Properties of Pyochelin and its Metal Complexes
| Technique | Property | Observation | References |
|---|---|---|---|
| Fluorescence Spectroscopy | Emission Maximum (apo-Pch) | ~430 nm | nih.govresearchgate.net |
| Metal Binding | Fluorescence is quenched by Fe³⁺ and other metal ions. | nih.govnih.govnih.govresearchgate.net | |
| UV-Visible Spectroscopy | Fe(III) Complex | Characteristic absorbance spectra indicating complex formation. | researchgate.netrsc.org |
Genetic and Molecular Tools for Functional Elucidation
Genetic and molecular tools are fundamental to understanding the function of this compound, from its biosynthesis and transport to its role in virulence and regulation. These approaches allow for the precise manipulation of the genetic pathways involved in pyochelin metabolism, providing insights into the function of individual genes and their regulatory networks.
Targeted Gene Mutagenesis and Complementation Studies
For example, a transposon insertion mutant in the pchA gene, which encodes an isochorismate synthase, was shown to be unable to synthesize pyochelin. nih.gov Complementation of this mutant with a functional copy of the gene or supplementation with the downstream intermediate, salicylate (B1505791), restored pyochelin production, confirming the role of pchA in the initial steps of the biosynthetic pathway. nih.gov
Similarly, complementation analyses have been used to elucidate the functions of genes within a pathogenicity island of P. aeruginosa strain PA14 that are related to pyochelin biosynthesis. nih.gov These studies identified a bifunctional salicylate synthase/salicyl-AMP ligase, a dihydroaeruginoic acid synthetase, and a type II thioesterase, all of which are crucial for the production of the pyochelin precursor, (R)-Dha. nih.gov
Genetic complementation has also been instrumental in identifying the inner membrane transporters involved in pyochelin-mediated iron uptake, such as FptX, PchHI, and FepBCDG. nih.gov Deletion of these genes impairs iron uptake, and their reintroduction restores this function to varying degrees. nih.gov
Transcriptomic and Proteomic Approaches to Regulatory Networks
Transcriptomic and proteomic analyses provide a global view of the regulatory networks that control pyochelin biosynthesis and function. These approaches allow for the simultaneous measurement of the expression levels of thousands of genes (transcriptomics) or proteins (proteomics), offering insights into how P. aeruginosa adapts to different environmental conditions, such as iron availability and host interactions.
Transcriptomic studies have revealed that the expression of pyochelin biosynthesis genes is upregulated during infection. wvu.edu For instance, dual-seq transcriptomics of P. aeruginosa during acute murine pneumonia showed a significant increase in the expression of the pchABCD operon. wvu.edu Conversely, interaction with human airway epithelial cells has been shown to lead to the repression of the pcdD gene, which is involved in pyochelin biosynthesis, suggesting that the bacterium may be able to acquire sufficient iron from the host cells in the initial stages of infection. nih.gov
Proteomic studies have been crucial in identifying the regulatory role of small RNAs (sRNAs) like PrrH on pyochelin synthesis. nih.govasm.orgproteomexchange.org In prrH mutants, the levels of pyochelin synthesis proteins were found to be increased, indicating that PrrH negatively regulates pyochelin production at the post-transcriptional level. nih.govasm.org These studies often combine two-dimensional gel electrophoresis with mass spectrometry to identify and quantify changes in protein expression. nih.gov
Furthermore, proteomic analysis has shed light on the interplay between different metal homeostasis systems. For example, studies on zinc homeostasis have suggested a potential role for the PA2911-2914 ABC transporter in the import of pyochelin-bound metal. biorxiv.org These comprehensive approaches are essential for mapping the complex regulatory networks that govern the production and function of this compound. mdpi.commdpi.comnih.gov
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| (R)-Dha |
| Aeruginaldehyde |
| Aerugine |
| Aeruginoic acid |
| Aeruginol |
| Dihydroaeruginoic acid |
| Neopyochelin |
| Pyochelin |
| Pyochelin I |
| This compound |
| Pyonitrins A–D |
Recombinant Protein Expression and In Vitro Enzymatic Characterization
The biosynthesis of pyochelin is a complex process orchestrated by a series of enzymes encoded by the pch gene cluster. Understanding the function of each enzyme is crucial for elucidating the complete biosynthetic pathway. A powerful approach to achieve this is through the expression of recombinant proteins and their subsequent characterization in vitro. This methodology allows for the study of individual enzymatic reactions in a controlled environment, free from the complexities of the cellular milieu.
The pyochelin biosynthetic pathway involves several key enzymes, each with a specific role. The pathway is initiated by the conversion of chorismate to salicylate by PchA and PchB. nih.gov Salicylate is then activated by PchD, an adenylating enzyme, and subsequently loaded onto the non-ribosomal peptide synthetase (NRPS) machinery. nih.gov The NRPS enzymes, PchE and PchF, are responsible for the condensation of salicylate with two molecules of cysteine. secondarymetabolites.orgmdpi.com PchG, a reductase, then modifies one of the thiazoline (B8809763) rings to a thiazolidine. secondarymetabolites.org Finally, a methyltransferase domain within PchF catalyzes the N-methylation of the thiazolidine ring, and a thioesterase domain releases the mature pyochelin molecule. PchC, a type II thioesterase, is thought to play an editing role, ensuring the fidelity of the biosynthetic process. nih.govnih.gov
To study these enzymes, their corresponding genes are typically cloned into expression vectors, such as pET vectors, and introduced into a suitable host, commonly Escherichia coli. The expression of the recombinant proteins is then induced, and the proteins are purified using affinity chromatography, often by engineering a tag (e.g., a polyhistidine-tag) onto the protein.
Once purified, the activity of each enzyme can be characterized through various in vitro assays. For example, the adenylating activity of PchD can be measured by monitoring the formation of salicyl-AMP. The condensation and cyclization reactions catalyzed by the NRPS enzymes can be followed by high-performance liquid chromatography (HPLC) to detect the formation of pathway intermediates. The reductase activity of PchG can be assayed by providing its substrate, hydroxyphenyl-bis-thiazoline-S-PchF, and monitoring the formation of the reduced product. Similarly, the N-methyltransferase activity can be assessed by the incorporation of a labeled methyl group from S-adenosyl methionine (SAM).
The in vitro reconstitution of the entire pyochelin biosynthetic pathway has been achieved by combining the purified recombinant enzymes, substrates, and necessary cofactors. This allows for the complete synthesis of pyochelin in a test tube and provides a platform for detailed mechanistic studies of the entire assembly line.
| Enzyme | Gene | Function in Pyochelin Biosynthesis |
| Isochorismate synthase | pchA | Converts chorismate to isochorismate |
| Isochorismate-pyruvate lyase | pchB | Converts isochorismate to salicylate |
| Salicylate-adenylating enzyme | pchD | Activates salicylate by adenylation |
| Dihydroaeruginoic acid synthetase | pchE | Non-ribosomal peptide synthetase; incorporates the first cysteine |
| Pyochelin synthetase | pchF | Non-ribosomal peptide synthetase; incorporates the second cysteine and contains methyltransferase and thioesterase domains |
| Thiazoline reductase | pchG | Reduces one of the thiazoline rings to a thiazolidine |
| Thioesterase | pchC | Putative editing enzyme to remove incorrectly loaded substrates |
Development of Biosensors and Quantitative Assays
Whole-Cell Bioluminescent Biosensors for Pyochelin Detection and Quantification
The quantification of pyochelin in biological samples has traditionally been challenging due to the need for complex extraction and analytical techniques. To address this, whole-cell bioluminescent biosensors have been developed for the rapid, sensitive, and specific detection of pyochelin. nih.govacs.orgnih.gov
One such biosensor was constructed by fusing the promoter of the pyochelin biosynthetic gene pchE to the luxCDABE operon from Photorhabdus luminescens. acs.orgnih.gov This reporter fusion was then integrated into the chromosome of a Pseudomonas aeruginosa mutant strain deficient in the production of its own siderophores. The principle of this biosensor is that the presence of external pyochelin induces the pchE promoter, leading to the expression of the luciferase enzyme and the emission of light. The intensity of the bioluminescence is directly proportional to the concentration of pyochelin.
This biosensor has been optimized for use in a 96-well microplate format, allowing for high-throughput screening of multiple samples. acs.orgnih.gov The assay has a linear response in the low nanomolar range of pyochelin concentrations, with a limit of detection of approximately 1.64 nM. acs.org A key advantage of this biosensor is its high specificity for pyochelin. It does not respond to pyochelin stereoisomers, precursors like salicylate, or other iron-chelating compounds, ensuring accurate quantification. nih.govacs.org
| Parameter | Value |
| Reporter System | luxCDABE operon from Photorhabdus luminescens |
| Promoter | pchE promoter from Pseudomonas aeruginosa |
| Host Strain | Siderophore-null Pseudomonas aeruginosa mutant (ΔpvdAΔpchDΔfpvA) |
| Limit of Detection (LOD) | 1.64 ± 0.26 nM |
| Limit of Quantification (LOQ) | 5.48 ± 0.86 nM |
| Linear Range | 5–40 nM |
In Vivo and In Vitro Assays for Metal Uptake and Reactive Oxygen Species (ROS) Measurement
Pyochelin's biological activity is intrinsically linked to its ability to chelate metal ions and its potential to induce oxidative stress. A variety of in vivo and in vitro assays are employed to investigate these properties.
Metal Uptake Assays: In vitro assays are crucial for characterizing the metal-binding properties of pyochelin. Fluorescence spectroscopy is a valuable tool, as the intrinsic fluorescence of pyochelin is quenched upon binding to metal ions like Fe(III). nih.govresearchgate.net This property can be used to determine the binding affinity and stoichiometry of pyochelin-metal complexes.
To study the uptake of pyochelin-metal complexes by bacterial cells, in vivo transport assays are performed. These assays often utilize radiolabeled metals, such as 55Fe. researchgate.net Bacterial cells are incubated with the 55Fe-pyochelin complex, and the amount of radioactivity accumulated within the cells is measured over time. Competition assays can also be conducted, where the uptake of 55Fe-pyochelin is measured in the presence of other unlabeled pyochelin-metal complexes to assess the specificity of the uptake system. researchgate.net Inductively coupled plasma atomic emission spectrometry (ICP-AES) is another technique used to quantify the cellular accumulation of various metals in the presence of pyochelin. asm.org
Reactive Oxygen Species (ROS) Measurement: Pyochelin has been shown to enhance the production of intracellular reactive oxygen species (ROS). nih.gov Several assays are available to measure ROS levels in bacterial cells. Fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), are commonly used. youtube.com This non-fluorescent probe can diffuse into cells, where it is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The increase in fluorescence intensity, measured by fluorometry or flow cytometry, corresponds to the level of intracellular ROS.
The downstream effects of ROS-induced oxidative stress can also be quantified. For instance, lipid peroxidation can be assessed by measuring the formation of malondialdehyde (MDA), a byproduct of lipid damage. nih.gov The integrity of the bacterial membrane, which can be compromised by oxidative damage, can be evaluated using viability stains like the BacLight kit, which differentiates between live and dead cells based on membrane integrity. nih.gov
Computational Biology and Bioinformatics for Genomic and Proteomic Analysis
Computational biology and bioinformatics are indispensable tools for the study of complex biosynthetic pathways like that of pyochelin. These approaches allow for the analysis of genomic and proteomic data to predict gene function, understand regulatory networks, and guide experimental studies.
The pyochelin biosynthetic gene cluster in Pseudomonas aeruginosa is organized into two main operons: pchDCBA and pchEFGHI. mdpi.com Bioinformatic analysis of the DNA sequence of this region has been instrumental in identifying the open reading frames (ORFs) and predicting the functions of the encoded proteins based on homology to known enzymes. For instance, the deduced amino acid sequence of PchD shows similarity to adenylate-forming enzymes, while PchC shares homology with thioesterases. nih.gov
Specialized bioinformatics tools have been developed for the analysis of non-ribosomal peptide synthetase (NRPS) gene clusters. Software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and NRPSpredictor2 can mine genomic data to identify NRPS gene clusters and predict the adenylation domain specificity, thereby providing clues about the amino acid substrates incorporated into the peptide product. researchgate.netoup.com These tools are valuable for identifying novel pyochelin-like compounds in other microorganisms.
Proteomic and transcriptomic analyses provide a global view of the cellular response to different conditions and can reveal regulatory networks controlling pyochelin biosynthesis. For example, simultaneous RNA-seq and proteomics have been used to investigate the role of the small RNA PrrH in regulating pyochelin gene expression. nih.gov Such studies can generate large datasets that require sophisticated bioinformatic tools for data processing, analysis, and visualization, such as heat maps to represent changes in protein abundance. researchgate.net
Computational chemistry methods, such as geometry optimizations and frequency calculations, can be used to model the structure of pyochelin-metal complexes and to support experimental findings on their binding stoichiometries and properties. nih.gov
| Tool/Method | Application in Pyochelin Research |
| antiSMASH | Identification and annotation of the pyochelin biosynthetic gene cluster |
| NRPSpredictor2 | Prediction of the amino acid substrates for the PchE and PchF NRPS enzymes |
| RNA-seq | Global analysis of gene expression to identify regulators of pyochelin biosynthesis |
| Proteomics (e.g., LC-MS/MS) | Quantification of pyochelin biosynthetic enzymes under different conditions |
| Molecular Modeling | Prediction of the three-dimensional structure of pyochelin-metal complexes |
Q & A
Q. What are the standard protocols for synthesizing Pyochelin II in laboratory settings?
this compound is typically synthesized via microbial fermentation using Pseudomonas species or through chemical synthesis. For microbial production, optimized growth media (e.g., iron-limited conditions) and extraction protocols (e.g., ethyl acetate partitioning) are critical. Chemical synthesis involves stepwise assembly of its thiazoline and hydroxyphenyloxazoline moieties, with purification via reversed-phase HPLC. Characterization should include NMR and high-resolution mass spectrometry to confirm structural integrity .
Q. Which analytical techniques are most effective for detecting this compound in complex biological matrices?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For quantification, internal standards (e.g., isotopically labeled analogs) mitigate matrix effects. UV-Vis spectrophotometry (λ~330 nm) provides a rapid screening method but requires validation against LC-MS to avoid interference from co-eluting metabolites .
Q. How can researchers quantify this compound concentrations in microbial cultures?
Calibration curves using purified this compound are essential. Sample preparation involves centrifugation to remove biomass, acidification (pH 2–3), and solid-phase extraction (C18 cartridges). Quantification via LC-MS with multiple reaction monitoring (MRM) ensures accuracy. Normalize results to cell density (OD600) or protein content to account for culture variability .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported stability data for this compound under varying pH conditions?
Systematic stability studies should include:
- Controlled pH buffers (2–10) incubated at physiological temperatures (25–37°C).
- Time-course sampling analyzed via LC-MS to track degradation products.
- Statistical validation (e.g., ANOVA) to assess reproducibility across replicates. Conflicting data often arise from differences in buffer composition or oxidation; use argon-purged environments to minimize oxidative degradation .
Q. How do structural modifications of this compound influence its iron-chelating efficiency?
Mutagenesis studies on biosynthetic genes (e.g., pchE) can generate analogs with altered side chains. Chelation efficiency is assessed via spectrophotometric Fe(III)-binding assays (λ~450 nm) or competitive experiments with deferoxamine. Molecular dynamics simulations predict binding affinity changes, which are validated experimentally using isothermal titration calorimetry (ITC) .
Q. What methodologies differentiate this compound’s role from other siderophores in microbial iron acquisition?
- Gene knockout models: Disrupt pch operons and compare growth under iron-limited vs. replete conditions.
- Competitive assays: Co-culture studies with siderophore-deficient strains supplemented with purified this compound.
- Radiolabeled iron uptake: Use <sup>55</sup>Fe to quantify intracellular iron accumulation in the presence/absence of this compound .
Q. How can thermodynamic stability constants of this compound-metal complexes be accurately determined?
Potentiometric titrations under inert atmospheres (N2/Ar) are ideal. Fit titration data (pH vs. metal-ligand ratio) using software like Hyperquad to calculate logK values. Validate with spectroscopic methods (e.g., UV-Vis or EPR for Fe(III) complexes) to confirm stoichiometry .
Data Analysis & Interpretation
Q. How should researchers address variability in this compound bioactivity assays across different microbial strains?
Normalize activity data to strain-specific parameters (e.g., growth rate, siderophore receptor expression). Use multivariate analysis (PCA) to identify confounding variables (e.g., extracellular polysaccharides). Replicate experiments across independent labs to distinguish biological variability from methodological artifacts .
Q. What statistical approaches validate the significance of this compound’s role in pathogen virulence?
- Animal models: Compare infection outcomes (e.g., mortality, bacterial load) between wild-type and pch-deficient pathogens.
- Meta-analysis: Aggregate published virulence data to calculate effect sizes (Cohen’s d) and assess heterogeneity via I<sup>2</sup> statistics.
- Machine learning: Train classifiers on omics datasets to identify this compound-associated virulence markers .
Experimental Design Considerations
Q. How can researchers optimize experimental conditions for studying this compound in anaerobic environments?
Use anaerobic chambers (O2 < 1 ppm) with pre-reduced media. Monitor redox potential via platinum electrodes. Include controls with iron chelators (e.g., 2,2′-bipyridyl) to confirm this compound’s activity is oxygen-independent. Validate results using transcriptomics to assess pch operon expression under anaerobiosis .
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